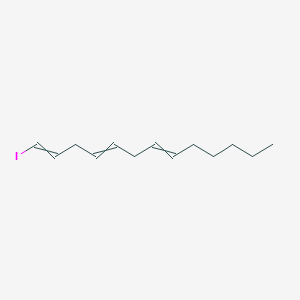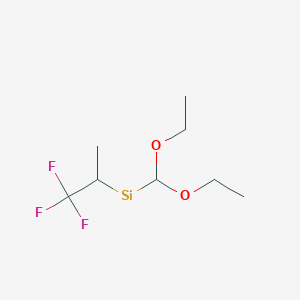
CID 24957595
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane is an organosilicon compound with the molecular formula C8H17F3O2Si. This compound is characterized by the presence of both ethoxy and trifluoropropyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane typically involves the reaction of diethoxymethylsilane with 1,1,1-trifluoropropan-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
化学反应分析
Types of Reactions
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules and in the development of novel biocompatible materials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism by which (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane exerts its effects involves the interaction of its functional groups with various molecular targets. The ethoxy groups can participate in hydrolysis reactions, leading to the formation of silanols, which can further condense to form siloxane networks. The trifluoropropyl group imparts unique properties, such as increased hydrophobicity and chemical stability, to the compound.
相似化合物的比较
Similar Compounds
(Dimethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane: Another variant with different substituents on the silicon atom.
Uniqueness
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane is unique due to the combination of ethoxy and trifluoropropyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophobicity and the ability to undergo further chemical modifications.
属性
分子式 |
C8H15F3O2Si |
|---|---|
分子量 |
228.28 g/mol |
InChI |
InChI=1S/C8H15F3O2Si/c1-4-12-7(13-5-2)14-6(3)8(9,10)11/h6-7H,4-5H2,1-3H3 |
InChI 键 |
GMMXWPXKSBOKCG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(OCC)[Si]C(C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


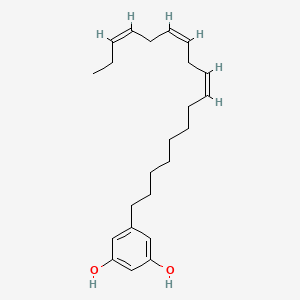
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
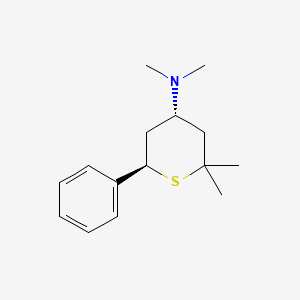
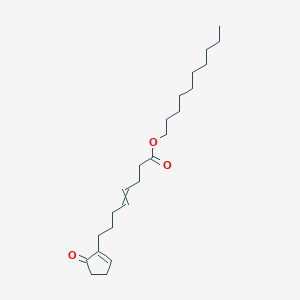
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

sulfanium iodide](/img/structure/B14422268.png)
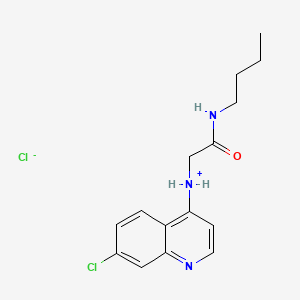
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
